molecular formula C19H13N5NiO3 B12795192 Nickel, ((2-(hydroxy-kappaO)benzoic acid-kappaO) (3-(1-cyano-2-(methylamino)-2-(oxo-kappaO)ethylidene)-2,3-dihydro-1H-isoindol-1-ylidene-kappaN)hydrazidato(2-))- CAS No. 85958-80-1

Nickel, ((2-(hydroxy-kappaO)benzoic acid-kappaO) (3-(1-cyano-2-(methylamino)-2-(oxo-kappaO)ethylidene)-2,3-dihydro-1H-isoindol-1-ylidene-kappaN)hydrazidato(2-))-

Cat. No.: B12795192
CAS No.: 85958-80-1
M. Wt: 418.0 g/mol
InChI Key: VXLFHIGTXKTZCV-UHFFFAOYSA-M
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Description

2-[[[3-[1-cyano-2-(methylamino)-2-oxoethylidene]isoindol-2-id-1-ylidene]amino]carbamoyl]phenolate;nickel(2+) is a complex organometallic compound It features a nickel(2+) ion coordinated to a phenolate ligand and a cyano-substituted isoindoline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[[3-[1-cyano-2-(methylamino)-2-oxoethylidene]isoindol-2-id-1-ylidene]amino]carbamoyl]phenolate;nickel(2+) typically involves the following steps:

    Ligand Synthesis: The phenolate ligand and the cyano-substituted isoindoline derivative are synthesized separately through multi-step organic reactions.

    Complex Formation: The ligands are then reacted with a nickel(2+) salt, such as nickel(II) chloride or nickel(II) acetate, under controlled conditions to form the desired complex.

Industrial Production Methods

Industrial production of such compounds may involve:

    Batch Reactors: Using batch reactors for precise control over reaction conditions.

    Continuous Flow Systems: Employing continuous flow systems for large-scale production, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially altering the oxidation state of the nickel ion.

    Reduction: Reduction reactions may also occur, particularly affecting the cyano and oxo groups.

    Substitution: Ligand substitution reactions can take place, where one or more ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Various ligands such as phosphines, amines.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) complexes, while reduction could produce different isoindoline derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a catalyst in organic reactions, such as hydrogenation or polymerization.

    Materials Science: Potential use in the development of new materials with unique electronic or magnetic properties.

Biology and Medicine

    Drug Development: Investigated for potential therapeutic applications due to its unique structure and reactivity.

    Biochemical Studies: Used in studies to understand metal-ligand interactions and their biological implications.

Industry

    Electronics: Possible applications in the fabrication of electronic components.

    Coatings: Utilized in the development of specialized coatings with enhanced properties.

Mechanism of Action

The mechanism by which 2-[[[3-[1-cyano-2-(methylamino)-2-oxoethylidene]isoindol-2-id-1-ylidene]amino]carbamoyl]phenolate;nickel(2+) exerts its effects involves:

    Coordination Chemistry: The nickel ion coordinates with the ligands, forming a stable complex.

    Molecular Targets: The compound may interact with specific enzymes or receptors, influencing biochemical pathways.

    Pathways Involved: Potential involvement in redox reactions, ligand exchange processes, and catalytic cycles.

Comparison with Similar Compounds

Similar Compounds

    Nickel(II) Phenolate Complexes: Similar coordination compounds with different substituents on the phenolate ligand.

    Isoindoline Derivatives: Compounds featuring the isoindoline moiety with various functional groups.

Uniqueness

    Structural Features: The combination of a cyano-substituted isoindoline and a phenolate ligand coordinated to nickel(2+) is unique.

Properties

CAS No.

85958-80-1

Molecular Formula

C19H13N5NiO3

Molecular Weight

418.0 g/mol

IUPAC Name

2-[[3-[1-azanidylidene-3-(methylamino)-3-oxoprop-1-en-2-yl]-2H-isoindol-1-yl]iminocarbamoyl]phenolate;nickel(2+)

InChI

InChI=1S/C19H14N5O3.Ni/c1-21-18(26)14(10-20)16-11-6-2-3-7-12(11)17(22-16)23-24-19(27)13-8-4-5-9-15(13)25;/h2-9,22,25H,1H3,(H,21,26);/q-1;+2/p-1

InChI Key

VXLFHIGTXKTZCV-UHFFFAOYSA-M

Canonical SMILES

CNC(=O)C(=C=[N-])C1=C2C=CC=CC2=C(N1)N=NC(=O)C3=CC=CC=C3[O-].[Ni+2]

Origin of Product

United States

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